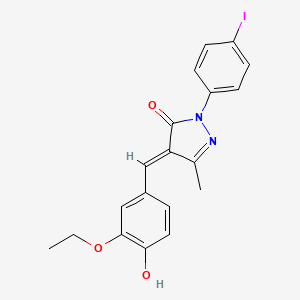
1,4-dihydroxy-2-(4-morpholinyl)anthra-9,10-quinone
説明
1,4-dihydroxy-2-(4-morpholinyl)anthra-9,10-quinone, also known as DMAQ, is a synthetic compound that has been found to have various biological activities. It belongs to the family of anthraquinone derivatives and has been extensively studied for its potential use in cancer therapy.
作用機序
The mechanism of action of DMQA is not fully understood, but it is believed to involve the activation of various signaling pathways. DMQA has been found to activate the p38 MAPK signaling pathway, which is involved in the induction of apoptosis. DMQA has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
DMQA has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating various signaling pathways. DMQA has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, DMQA has been found to have anti-inflammatory, anti-oxidant, and anti-bacterial activities.
実験室実験の利点と制限
DMQA has several advantages for lab experiments. It is easily synthesized and purified, and its purity can be confirmed using various analytical techniques. DMQA has also been extensively studied, and its mechanism of action is well understood. However, DMQA has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, DMQA has not been extensively studied in vivo, and its toxicity profile is not well understood.
将来の方向性
There are several future directions for the study of DMQA. One potential direction is to study its use in combination with other chemotherapy agents. DMQA has been found to enhance the efficacy of certain chemotherapy agents, and further studies could explore its potential use in combination therapy. Another potential direction is to study the use of DMQA in other diseases. DMQA has been found to have anti-inflammatory, anti-oxidant, and anti-bacterial activities, and further studies could explore its potential use in other diseases such as arthritis and infections.
Conclusion
In conclusion, DMQA is a synthetic compound that has been extensively studied for its potential use in cancer therapy. It has been found to induce apoptosis in cancer cells by activating various signaling pathways and has also been found to have anti-inflammatory, anti-oxidant, and anti-bacterial activities. DMQA has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of DMQA, and further studies could explore its potential use in combination therapy and other diseases.
合成法
DMQA can be synthesized using various methods, but the most commonly used method is the reaction of 1,4-dihydroxyanthraquinone with morpholine in the presence of a catalyst. The reaction results in the formation of DMQA, which is then purified using column chromatography. The purity of the compound is confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
DMQA has been extensively studied for its potential use in cancer therapy. It has been found to induce apoptosis in cancer cells by activating various signaling pathways. DMQA has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, DMQA has been found to have anti-inflammatory, anti-oxidant, and anti-bacterial activities.
特性
IUPAC Name |
1,4-dihydroxy-2-morpholin-4-ylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c20-13-9-12(19-5-7-24-8-6-19)18(23)15-14(13)16(21)10-3-1-2-4-11(10)17(15)22/h1-4,9,20,23H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTDHHJOBWJCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330024 | |
| Record name | 1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione | |
CAS RN |
4644-03-5 | |
| Record name | NSC178899 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6077377.png)
![3-methyl-N-1-naphthyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6077396.png)
![N-[4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B6077408.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide](/img/structure/B6077411.png)
![1-(4-methoxyphenyl)-4-[1-(propylsulfonyl)-3-piperidinyl]piperazine](/img/structure/B6077418.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-(4-pyridinylthio)acetamide](/img/structure/B6077425.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B6077436.png)
![methyl 3-{5-[4-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate](/img/structure/B6077439.png)
![1-{2-hydroxy-3-[4-methoxy-2-({[2-(1-pyrrolidinyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6077440.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B6077445.png)

![5-(4-cyclohexylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6077463.png)
![1-(4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B6077466.png)
![4-[(1-{3-[3-(4-chlorophenyl)-1-piperidinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6077472.png)